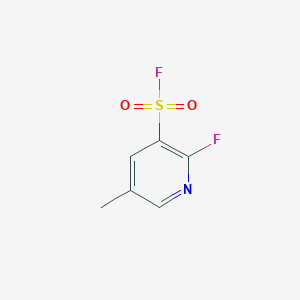

2-Fluoro-5-methylpyridine-3-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methylpyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2305255-42-7 . It has a molecular weight of 193.17 and its IUPAC name is 2-fluoro-5-methylpyridine-3-sulfonyl fluoride .

Molecular Structure Analysis

The InChI code for 2-Fluoro-5-methylpyridine-3-sulfonyl fluoride is 1S/C6H5F2NO2S/c1-4-2-5 (12 (8,10)11)6 (7)9-3-4/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Medical Imaging Technique

2-Fluoro-5-methylpyridine-3-sulfonyl fluoride has been implicated in the medical imaging technique of Positron Emission Tomography (PET). Its fluorine-18 labelled analogs, particularly in fluoropyridines, are valuable due to their stability and suitability for PET imaging. Pyridyliodonium salts facilitate the introduction of fluorine-18 into specific positions of the pyridine ring, enhancing the potential of radiotracers used in PET (Carroll, Nairne, & Woodcraft, 2007).

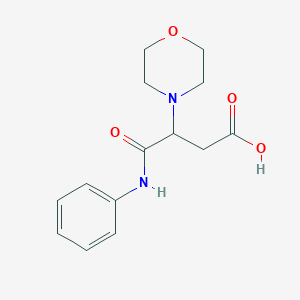

Synthesis of Cognition Enhancer Drug

The compound is efficiently functionalized into novel alkylating agents, which are utilized in synthesizing cognition enhancer drugs. An example is the synthesis of 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), indicating its role in enhancing acetylcholine release (Pesti et al., 2000).

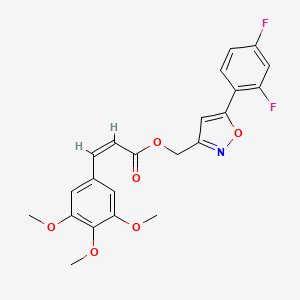

Synthesis of Fluorosulfonyl Isoxazoles

The compound is integral in the development of new fluorosulfonylation reagents like 1-bromoethene-1-sulfonyl fluoride. This reagent is used for regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides, demonstrating its versatility in organic synthesis (Leng & Qin, 2018).

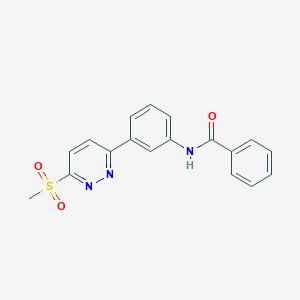

Chemical Biology and Molecular Pharmacology

The compound's derivatives, particularly sulfonyl fluorides, are increasingly used as reactive probes in chemical biology and molecular pharmacology. They serve as essential tools for the synthesis of a wide range of structurally diverse molecules, highlighting their importance in drug development and biological research (Xu et al., 2019).

Herbicide Development

Selective fluorine substitution in molecules like 2-Fluoro-5-methylpyridine-3-sulfonyl fluoride leads to significant changes in herbicidal properties. Fluoro-substituted analogues of certain herbicides demonstrate enhanced broad-leaf activity and selectivity, illustrating the compound's role in agricultural chemistry (Hamprecht, Würzer, & Witschel, 2004).

properties

IUPAC Name |

2-fluoro-5-methylpyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZYHAWMPQMUKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methylpyridine-3-sulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365023.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2365028.png)

![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2365032.png)

![3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2365033.png)

![(3r,5r,7r)-adamantan-1-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365037.png)

![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2365038.png)

![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2365044.png)